molecular formula C4HClN2O3S B13963400 5-Nitro-1,2-thiazole-3-carbonyl chloride CAS No. 36778-14-0

5-Nitro-1,2-thiazole-3-carbonyl chloride

Katalognummer: B13963400
CAS-Nummer: 36778-14-0
Molekulargewicht: 192.58 g/mol
InChI-Schlüssel: YJGSZFRAEXHMJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Nitro-1,2-thiazole-3-carbonyl chloride is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a nitro group at the 5-position and a carbonyl chloride group at the 3-position of the thiazole ring. It is used in various chemical reactions and has applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-1,2-thiazole-3-carbonyl chloride typically involves the nitration of 1,2-thiazole-3-carbonyl chloride. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of automated systems allows for precise control of temperature, pressure, and reagent addition, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-Nitro-1,2-thiazole-3-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions to form sulfoxides or sulfones.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrogen chloride formed.

    Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.

Major Products Formed

    Substitution Reactions: Amides, esters, and thioesters.

    Reduction Reactions: Amino derivatives.

    Oxidation Reactions: Sulfoxides and sulfones.

Wissenschaftliche Forschungsanwendungen

5-Nitro-1,2-thiazole-3-carbonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 5-Nitro-1,2-thiazole-3-carbonyl chloride involves its reactivity towards nucleophiles and its ability to undergo redox reactions. The nitro group can participate in electron transfer processes, while the carbonyl chloride group can form covalent bonds with nucleophilic species. These properties make it a versatile compound in various chemical and biological applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Nitro-1,2,4-triazole-3-one: Another nitro-substituted heterocyclic compound with applications in high-energy materials.

    5-Nitro-1,2,4-thiadiazole-3-carbonyl chloride: Similar structure but with a different heterocyclic ring, used in similar chemical reactions.

    5-Nitro-1,2,3-thiadiazole-4-carbonyl chloride: Another related compound with a different arrangement of nitrogen and sulfur atoms in the ring.

Uniqueness

5-Nitro-1,2-thiazole-3-carbonyl chloride is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. Its combination of a nitro group and a carbonyl chloride group makes it particularly useful in the synthesis of a wide range of derivatives and in various chemical transformations.

Eigenschaften

CAS-Nummer

36778-14-0

Molekularformel

C4HClN2O3S

Molekulargewicht

192.58 g/mol

IUPAC-Name

5-nitro-1,2-thiazole-3-carbonyl chloride

InChI

InChI=1S/C4HClN2O3S/c5-4(8)2-1-3(7(9)10)11-6-2/h1H

InChI-Schlüssel

YJGSZFRAEXHMJU-UHFFFAOYSA-N

Kanonische SMILES

C1=C(SN=C1C(=O)Cl)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.